molecular formula C12H12N2O B13342357 1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one

1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13342357
M. Wt: 200.24 g/mol
InChI Key: SKLJLSMKVYLWFS-UHFFFAOYSA-N
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Description

1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of glyoxal and ammonia as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including cyclization, substitution, and purification .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both phenyl and ethanone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[2-(2-methylimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-9(15)11-5-3-4-6-12(11)14-8-7-13-10(14)2/h3-8H,1-2H3

InChI Key

SKLJLSMKVYLWFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2C(=O)C

Origin of Product

United States

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